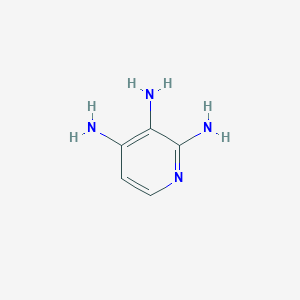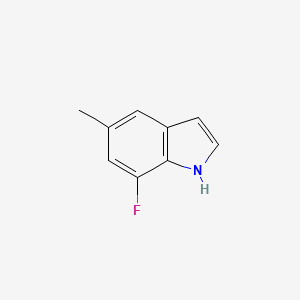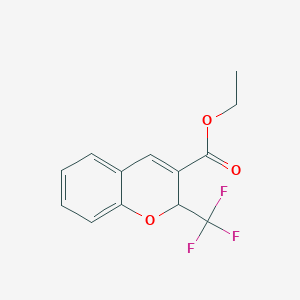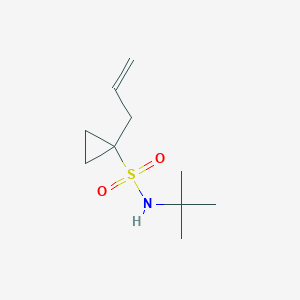
Pyridine-2,3,4-triamine
概要
説明
Pyridine-2,3,4-triamine (PTA) is an organic compound that is an important component of many pharmaceuticals, dyes, and fragrances. It is a versatile molecule that can be used in a variety of applications and has been studied extensively for its potential therapeutic effects. The structure of PTA is a cyclic amine, with three nitrogen atoms forming a ring. It is a colorless, water-soluble liquid with a sweet, ammonia-like odor. It is also known as pyridine-3-amine, pyridine-2,3-diamine, and pyridine-2,3-triamine.
科学的研究の応用
Synthesis of Soluble and Thermally Stable Polyimides
Pyridine-containing triamines, like 2,6-bis(4-aminophenyl)-4-(4-aminophenoxy)pyridine (BAAP), have been used to create new polyimides with phthalimide as a pendent group. These polyimides show exceptional solubility in polar aprotic solvents and exhibit excellent thermal stability, making them promising for various industrial applications (Zhuo et al., 2014).
Complex Formation with Copper(II) Ion
The linear triamine 2,6-bis(pyrrolidin-2-yl)pyridine has been synthesized, showing a capacity to form very stable Cu2+ complexes. This property is significant for understanding metal complex formation in chemistry and biochemistry (Bernauer & Gretillat, 1989).
Novel Class of Trisubstituted Platinum(II) Antitumor Agents
Studies have explored the use of pyridine derivatives in platinum(II) antitumor agents. These agents demonstrate activity against various tumor systems and offer new insights into the mechanisms of action of platinum-based chemotherapy (Hollis et al., 1991).
Multicomponent Synthesis of Trisubstituted Pyridines
A multicomponent and one-pot process involving pyridine triamines has been developed for regioselectively synthesizing trisubstituted pyridines. This methodology is important forefficient synthesis in organic chemistry (Barluenga et al., 2008).
Development of Azacyclic Compounds
Pyridine derivatives have been utilized in the silylative reduction of pyridines, leading to the formation of azacyclic compounds with sp³ C-Si bonds. This method allows for the creation of structurally diverse azacycles, which is significant in organic synthesis (Gandhamsetty et al., 2015).
Regioselective Reactions of Pyridynes
Research has demonstrated the use of 3,4-pyridynes for the controlled synthesis of di- and tri-substituted pyridines. This approach is valuable in the field of medicinal chemistry, as pyridine is a common component in many drugs (Goetz & Garg, 2012).
Enantioselective Michael Addition in Organic Chemistry
Pyridine-based triamine derivatives have been used as catalysts for the enantioselective Michael addition of cyclic ketones to nitroalkenes. This finding is crucial for developing new methodologies in asymmetric synthesis (Pansare & Pandya, 2006).
In Agricultural and Horticultural Research
Triazines and pyridines, including those from the pyridine-2,3,4-triamine family, have been increasingly used in physiological research related to plant growth. They provide insights into the regulation of terpenoid metabolism affecting cell division and elongation (Grossmann, 1990).
Synthesis of Polyfunctionalized Pyridines
Organocatalyzed reactions involving triamines have led to the synthesis of diverse pyridine derivatives. These compounds have applications in developing antibacterial agents and fluorescence sensors for ions like Cu(2+) (Khanal & Lee, 2015).
Safety and Hazards
The safety data sheet for Pyridine-2,3,4-triamine suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
将来の方向性
Pyridine derivatives like Pyridine-2,3,4-triamine have significant potential in the field of medicinal chemistry research. They have been consistently incorporated in a diverse range of drug candidates approved by the FDA (Food and Drug Administration). In the next few years, a larger share of novel pyridine-based drug candidates is expected .
作用機序
Target of Action
Pyridine-2,3,4-triamine is a nitrogen-containing heterocyclic compound . Similar compounds have shown a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is known that nitrogen-containing heterocycles like this compound are employed in different applications such as pharmaceuticals, organic materials, natural products, and mainly in bioactive molecules .
Biochemical Pathways
Nitrogen-containing heterocycles are precursors to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (nad), its reduced form nadh, its phosphate parent nadp, and the reduced form nadph, collectively referred to as nad(p)(h) . These compounds play a key role in various biochemical pathways.
Result of Action
Similar compounds have shown a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Action Environment
It is known that environmental factors can significantly influence the action of similar compounds .
生化学分析
Biochemical Properties
Pyridine-2,3,4-triamine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, including those involved in oxidation-reduction processes. For instance, this compound can act as a substrate for certain oxidoreductases, facilitating electron transfer reactions. Additionally, it may interact with proteins that contain pyridine nucleotide cofactors, such as NAD+ and NADP+, influencing their activity and stability .
Cellular Effects
This compound has notable effects on cellular processes. It can influence cell signaling pathways by modulating the activity of key signaling molecules. For example, this compound may affect the phosphorylation status of proteins involved in signal transduction, thereby altering gene expression and cellular metabolism. Studies have shown that this compound can impact the expression of genes related to oxidative stress response and metabolic regulation .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can bind to specific sites on enzymes, leading to either inhibition or activation of their catalytic activity. For instance, this compound may inhibit the activity of certain kinases by competing with ATP for binding sites. Additionally, it can induce conformational changes in proteins, affecting their function and stability. These interactions can result in changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it may undergo degradation when exposed to extreme pH or temperature. Long-term studies have shown that this compound can have sustained effects on cellular metabolism and gene expression, with some effects persisting even after the compound is no longer present .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity and reducing oxidative stress. At high doses, this compound can be toxic, leading to adverse effects such as cellular damage and organ dysfunction. Studies have identified threshold doses beyond which the compound’s toxicity becomes apparent, highlighting the importance of careful dosage regulation in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to pyridine nucleotide metabolism. It can be metabolized by enzymes such as pyridine nucleotide transhydrogenase, which facilitates the transfer of electrons between NADH and NADPH. Additionally, this compound can influence the levels of metabolites involved in redox reactions, thereby affecting overall metabolic flux and cellular energy balance .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake and efflux of the compound, ensuring its proper localization within cellular compartments. This compound can accumulate in certain tissues, where it may exert localized effects on cellular function and metabolism .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific organelles, such as mitochondria or the endoplasmic reticulum, where it may interact with organelle-specific enzymes and proteins. These interactions can modulate the activity and function of the compound, contributing to its overall biochemical effects .
特性
IUPAC Name |
pyridine-2,3,4-triamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4/c6-3-1-2-9-5(8)4(3)7/h1-2H,7H2,(H4,6,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APXBXAJWVZTKSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90622735 | |
| Record name | Pyridine-2,3,4-triamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90622735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52559-11-2 | |
| Record name | Pyridine-2,3,4-triamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90622735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzo[d][1,2,3]thiadiazol-5-ylmethanol](/img/structure/B1321484.png)
![6-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B1321486.png)



![4-Nitro-2-(trifluoromethyl)benzo[d]oxazole](/img/structure/B1321493.png)







![Tert-butyl 6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B1321508.png)